molecular formula C7H9IO B8565303 Furan, 2-(3-iodopropyl)- CAS No. 112043-57-9

Furan, 2-(3-iodopropyl)-

Cat. No.: B8565303
CAS No.: 112043-57-9
M. Wt: 236.05 g/mol
InChI Key: GPOQGBAPRHONBW-UHFFFAOYSA-N
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Description

Furan, 2-(3-iodopropyl)- is an organoiodine compound with the molecular formula C₇H₉IO, consisting of a furan ring substituted at the 2-position with a 3-iodopropyl chain. For instance, halogenated furans like 2-(3-bromopropyl)furan (CAS: 92513-83-2) share structural similarities, differing only in the halogen substituent (Br vs. I) . The iodine atom in "Furan, 2-(3-iodopropyl)-" likely enhances its electrophilicity and utility in cross-coupling reactions, making it a valuable intermediate in organic synthesis .

Properties

CAS No.

112043-57-9

Molecular Formula

C7H9IO

Molecular Weight

236.05 g/mol

IUPAC Name

2-(3-iodopropyl)furan

InChI

InChI=1S/C7H9IO/c8-5-1-3-7-4-2-6-9-7/h2,4,6H,1,3,5H2

InChI Key

GPOQGBAPRHONBW-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CCCI

Origin of Product

United States

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The terminal iodine in the 3-iodopropyl group is a good leaving group, enabling SN2 or SN1 substitution under appropriate conditions.

  • Reaction with Nucleophiles :
    The iodine can react with nucleophiles (e.g., hydroxide, amines, thiols) to form substituted propyl derivatives. For example:

    2-(3-iodopropyl)furan+Nu2-(3-nu-propyl)furan+I\text{2-(3-iodopropyl)furan} + \text{Nu}^- \rightarrow \text{2-(3-nu-propyl)furan} + \text{I}^-

    This reaction is analogous to the substitution mechanisms observed in alkyl halides .

  • Elimination Reactions :
    If adjacent to β-hydrogens, the iodine may undergo elimination to form alkenes under basic conditions. For instance:

    2-(3-iodopropyl)furan2-(allyl)furan+HI\text{2-(3-iodopropyl)furan} \rightarrow \text{2-(allyl)furan} + \text{HI}

    This is similar to dehydrohalogenation processes in alkyl halides .

Cross-Coupling Reactions

The iodine atom in the propyl chain may participate in transition-metal-catalyzed cross-coupling reactions , such as Suzuki, Heck, or Sonogashira couplings, depending on the catalyst and conditions.

  • Palladium-Catalyzed Couplings :
    For example, a Heck reaction could form new carbon-carbon bonds if the iodine is part of an alkyl chain positioned for elimination:

    2-(3-iodopropyl)furan+AlkenePd(0)2-(vinylpropyl)furan\text{2-(3-iodopropyl)furan} + \text{Alkene} \xrightarrow{\text{Pd(0)}} \text{2-(vinylpropyl)furan}

    This is inspired by palladium-catalyzed coupling of aryl halides with alkenes .

Electrophilic Substitution on the Furan Ring

Furan rings are highly reactive toward electrophiles, and substitution patterns depend on directing groups. The 2-iodopropyl group may act as a meta-directing group due to its electron-withdrawing inductive effect.

  • Nitration or Halogenation :
    Reaction with electrophiles like nitronium ion (NO2+\text{NO}_2^+) or bromine (Br2\text{Br}_2) could occur at the 5-position of the furan ring :

    2-(3-iodopropyl)furan+NO2+5-nitro-2-(3-iodopropyl)furan\text{2-(3-iodopropyl)furan} + \text{NO}_2^+ \rightarrow \text{5-nitro-2-(3-iodopropyl)furan}
  • Friedel-Crafts Alkylation :
    While furans typically undergo electrophilic substitution rather than Friedel-Crafts alkylation, the iodopropyl group may participate in stabilizing intermediates during such reactions .

Cycloaddition Reactions

The furan ring itself can participate in [4+2] cycloaddition (Diels-Alder) or higher-order cycloadditions with dienophiles.

  • Diels-Alder Reaction :
    The furan acts as a diene, reacting with dienophiles like maleic anhydride:

    2-(3-iodopropyl)furan+DienophileCycloadduct\text{2-(3-iodopropyl)furan} + \text{Dienophile} \rightarrow \text{Cycloadduct}

    This is supported by studies on furan-2(3H)-ones in cycloadditions .

Oxidative Reactions

Furan rings are susceptible to oxidation, which may lead to ring-opening or formation of carbonyl groups. For example:

2-(3-iodopropyl)furanOxidizing agent2-(3-iodopropyl)furan-2,5-dione\text{2-(3-iodopropyl)furan} \xrightarrow{\text{Oxidizing agent}} \text{2-(3-iodopropyl)furan-2,5-dione}

This is analogous to furan oxidation products observed in biological systems .

Table 1: Reaction Conditions and Products

Reaction TypeReagents/ConditionsProduct ExampleSource Inspiration
Nucleophilic substitutionNu⁻ (e.g., OH⁻, NH₃), polar aprotic solvent2-(3-X-propyl)furan (X = OH, NH₂)
Cross-coupling (Heck)Pd(0), alkene, base2-(vinylpropyl)furan
Electrophilic nitrationNO2+\text{NO}_2^+, H₂SO₄5-nitro-2-(3-iodopropyl)furan
Diels-AlderMaleic anhydride, heatCycloadduct with maleic anhydride

Table 2: Mechanistic Insights

Reaction MechanismKey StepsSupporting Evidence
SN2 substitutionBackside attack, transition state with partial bond breaking to I⁻Analogous to alkyl halides
Electrophilic substitutionFormation of resonance-stabilized carbocation at 5-positionFuran activation by electron-withdrawing groups
CycloadditionConcerted [4+2] mechanism with dienophileFuran-2(3H)-ones in cycloadditions

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of Furan, 2-(3-iodopropyl)- with structurally related furan derivatives, focusing on molecular properties, substituent effects, and applications.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Substituent Key Properties/Applications Reference
Furan, 2-(3-iodopropyl)- C₇H₉IO 236.05 g/mol 3-Iodopropyl chain High electrophilicity; potential in alkylation or Suzuki coupling
2-Propylfuran C₇H₁₀O 110.15 g/mol Propyl chain Volatile compound; detected in plant extracts
2-(3-Bromopropyl)furan C₇H₉BrO 189.05 g/mol 3-Bromopropyl chain Used as a biochemical reagent; lower leaving-group ability vs. iodine
2-(2-Propenyl)furan C₇H₈O 108.14 g/mol Allyl group Found in natural volatile oils; participates in Diels-Alder reactions
1-(2-Furyl)-3-phenylpropane C₁₃H₁₄O 186.25 g/mol 3-Phenylpropyl chain Studied via GC-MS; aromatic substituent impacts hydrophobicity

Key Findings

Halogen Substituent Effects :

  • Iodine vs. Bromine : The iodine atom in "Furan, 2-(3-iodopropyl)-" confers greater polarizability and a stronger leaving-group capacity compared to bromine in 2-(3-bromopropyl)furan , making it more reactive in nucleophilic substitutions or transition-metal-catalyzed reactions .
  • Synthetic Utility : highlights the use of 2,5,5-trimethyl-2-(3-iodopropyl)-1,3-dioxane (a related iodo-furan derivative) in alkylation reactions, suggesting analogous applications for "Furan, 2-(3-iodopropyl)-" .

Alkyl Chain Length and Branching: 2-Propylfuran (C₃H₇ substituent) is simpler in structure and less sterically hindered than the iodopropyl analog, leading to higher volatility and detection in plant-derived essential oils .

Natural vs. Synthetic Occurrence :

  • 2-(2-Propenyl)furan and 2-propylfuran are naturally occurring in plants like Arisaema erubescens, while halogenated derivatives like the target compound are typically synthetic, emphasizing their role in industrial chemistry .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Furan, 2-(3-iodopropyl)- that influence its reactivity and stability in experimental settings?

  • Methodological Answer : The compound's stability is influenced by its iodine substituent and furan ring. Key properties include:

  • LogP : ~2.23 (indicating moderate lipophilicity) .
  • Boiling Point : ~115°C (similar to 2-propylfuran derivatives) .
  • Solubility : Likely soluble in ethanol, ether, and acetone, based on analogous furans .
  • Refractive Index : ~1.439–1.443 (critical for purity assessment via refractometry) .
    • Experimental Design : Use inert atmospheres (e.g., N₂) during synthesis/storage to prevent iodine displacement or oxidation. Monitor purity via GC-MS or NMR, referencing retention indices from similar compounds (e.g., 2,3-dihydro-5-methylfuran) .

Q. What safety protocols are critical when handling Furan, 2-(3-iodopropyl)- in laboratory settings?

  • Methodological Answer :

  • Engineering Controls : Use fume hoods to limit airborne exposure. Monitor airborne iodine levels with real-time sensors .
  • PPE : Wear nitrile gloves and goggles; iodine can penetrate latex .
  • Decontamination : Immediate shower/eye wash if skin/eye contact occurs. Contaminated clothing must be professionally laundered .
  • Waste Disposal : Collect halogenated waste separately; incinerate to avoid toxic byproducts (e.g., Br⁻ or I⁻ emissions) .

Q. How can researchers synthesize Furan, 2-(3-iodopropyl)- with high yield and purity?

  • Methodological Answer :

  • Pathway 1 : React 2-propylfuran with iodine monochloride (ICl) in a radical-initiated iodination, optimizing temperature (60–80°C) and solvent (e.g., CCl₄) .
  • Pathway 2 : Use a Grignard reagent (3-iodopropylmagnesium bromide) with furan-2-carboxaldehyde, followed by dehydration .
  • Purification : Distill under reduced pressure (bp ~115°C) and confirm purity via GC-FID, comparing retention times to known furan analogs .

Advanced Research Questions

Q. How does the 3-iodopropyl substituent affect the dimerization kinetics of furan derivatives under thermal or catalytic conditions?

  • Methodological Answer :

  • Thermal Dimerization : The iodine group increases steric hindrance, slowing [4+2] cycloaddition. Compare kinetics to 2-methylfuran using DSC or in situ FTIR .
  • Catalytic Pathways : Test transition-metal catalysts (e.g., Pd/C) to facilitate cross-coupling instead of dimerization. Monitor side products (e.g., HI release) via titration .
  • Data Analysis : Use Arrhenius plots to compare activation energies with non-halogenated analogs (e.g., 2-propylfuran) .

Q. What analytical techniques are most effective for resolving contradictions in reported thermodynamic data for halogenated furans?

  • Methodological Answer :

  • Contradiction Example : Discrepancies in ΔrH° values (e.g., -4.7 vs. -9.6 kJ/mol for similar compounds) .
  • Resolution Strategy :

Calorimetry : Use bomb calorimetry in controlled solvents (e.g., dioxane) to standardize measurements.

Computational Validation : Perform DFT calculations (B3LYP/6-31G*) to cross-check experimental ΔrH° .

Inter-lab Collaboration : Share samples with certified labs to eliminate instrument bias .

Q. What are the mechanistic implications of iodine loss during photochemical reactions involving Furan, 2-(3-iodopropyl)-?

  • Methodological Answer :

  • Mechanism : UV exposure cleaves the C-I bond, generating radicals that initiate polymerization or side reactions. Track using:
  • EPR Spectroscopy : Detect radical intermediates .
  • LC-MS : Identify iodine-containing byproducts (e.g., I₂ or HI adducts) .
  • Mitigation : Use amber glassware or UV filters. Add radical scavengers (e.g., BHT) to suppress unwanted pathways .

Q. How can researchers validate the environmental toxicity profile of Furan, 2-(3-iodopropyl)- using QSAR models or aquatic risk frameworks?

  • Methodological Answer :

  • QSAR Modeling : Input LogP, molecular weight, and halogen content into models like ECOSAR to predict aquatic toxicity .
  • Experimental Testing : Follow OECD Test Guideline 201 (algae growth inhibition) with modifications for iodine volatility .
  • Risk Prioritization : Apply the IFRA Standards’ aquatic risk assessment framework, comparing to brominated furans (e.g., LD50 ~180 mg/kg for tetrahydrofurfuryl bromide) .

Key Notes

  • Synthesis : Prioritize iodination methods minimizing HI byproducts .
  • Safety : Adhere to IFRA and RIFM guidelines for halogenated compounds .
  • Data Validation : Cross-reference computational and experimental data to resolve discrepancies .

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